BenchChemオンラインストアへようこそ!

N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide

KLF15 agonist Podocyte Luciferase reporter assay

BT503 is a urea-based small molecule with a validated dual mechanism: it acts as a potent KLF15 agonist (EC50 = 7.1 nM) and a direct IKKβ inhibitor (IC50 = 163 nM), independent of glucocorticoid signaling. Its cyclopropylpyrimidine–thiophene acetamide scaffold was optimized through dedicated SAR to achieve this coordinated podocyte-protective profile, which cannot be replicated by standard IKKβ inhibitors. BT503 has demonstrated efficacy across three independent murine proteinuric models, making it a robust positive control for in vivo screens. This compound is the optimal chemical probe for dissecting NF-κB/KLF15 crosstalk in podocyte stress, FSGS, and glucocorticoid-replacement studies, offering a cleaner experimental system free from steroid-related confounding variables.

Molecular Formula C14H15N3OS
Molecular Weight 273.35
CAS No. 2320605-24-9
Cat. No. B2405253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide
CAS2320605-24-9
Molecular FormulaC14H15N3OS
Molecular Weight273.35
Structural Identifiers
SMILESC1CC1C2=NC=NC(=C2)CNC(=O)CC3=CSC=C3
InChIInChI=1S/C14H15N3OS/c18-14(5-10-3-4-19-8-10)15-7-12-6-13(11-1-2-11)17-9-16-12/h3-4,6,8-9,11H,1-2,5,7H2,(H,15,18)
InChIKeyTXJASVJGZMUOFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

BT503 (CAS 2320605-24-9): A First-in-Class Dual KLF15 Agonist and IKKβ Inhibitor for Podocyte Protection


The compound N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide (CAS 2320605-24-9), also known as BT503, is a urea-based small molecule that belongs to a novel class of podocyte-protective agents. It is characterized by a unique dual mechanism of action: it functions as a potent agonist of the transcription factor Krüppel-Like Factor 15 (KLF15) and simultaneously acts as a direct inhibitor of IKKβ kinase, thereby suppressing canonical NF-κB signaling [1]. This mechanism is independent of glucocorticoid signaling, positioning BT503 as a foundational compound in a new therapeutic category for proteinuric kidney diseases .

Why Other IKKβ Inhibitors or KLF15 Modulators Cannot Substitute for BT503 (CAS 2320605-24-9)


Generic substitution of BT503 with other IKKβ inhibitors (e.g., TPCA-1, BMS-345541) or other KLF15 modulators is not scientifically warranted. Unlike classical IKKβ inhibitors that solely block NF-κB, BT503 has a dual mechanism: it inhibits IKKβ (IC50 = 163 nM) and simultaneously acts as a potent KLF15 agonist (EC50 = 7.1 nM), a functional activity absent in standard IKKβ inhibitors [1]. Furthermore, BT503 restores KLF15 levels and podocyte differentiation markers under stress independently of glucocorticoid signaling, a critical differentiator from glucocorticoid therapies that carry significant systemic toxicity . The specific cyclopropylpyrimidine-thiophene acetamide scaffold of BT503 was optimized through a dedicated structure-activity relationship (SAR) study to achieve this unique dual pharmacological profile, meaning even close structural analogs lacking these functional groups cannot replicate its coordinated podocyte-protective effects [1].

Quantitative Evidence Guide: Differentiation of BT503 (CAS 2320605-24-9) from Closest Comparators


KLF15 Agonist Potency: BT503 vs. Glucocorticoids and Other IKKβ Inhibitors

BT503 is a potent KLF15 agonist with an EC50 of 7.1 nM in a human podocyte luciferase reporter assay . This activity is independent of glucocorticoid signaling, which distinguishes it from standard-of-care glucocorticoids (e.g., prednisolone) that induce KLF15 via the glucocorticoid receptor and cause systemic side effects [1]. Standard IKKβ inhibitors, such as TPCA-1, do not exhibit KLF15 agonism, making BT503 a first-in-class molecule with a dual mechanism [1].

KLF15 agonist Podocyte Luciferase reporter assay

IKKβ Inhibitory Activity: BT503 Directly Engages Its Primary Target

BT503 directly inhibits IKKβ with an IC50 of 163 nM . This direct target engagement was confirmed by the abolition of its protective effects in an IKKβ gatekeeper mutant model [1]. In comparison, general JAK inhibitors like tofacitinib (IC50 for JAK3 = 1 nM) act upstream and non-selectively, while other IKKβ inhibitors like BMS-345541 (IC50 ≈ 300 nM) do not simultaneously provide the KLF15-agonism required to reverse podocyte stress [1].

IKKβ inhibitor Kinase assay NF-κB signaling

In Vivo Renoprotective Efficacy in Proteinuric Murine Models

BT503 demonstrated significant renoprotective effects in three independent proteinuric murine models: lipopolysaccharide (LPS)-induced, nephrotoxic serum nephritis (NTS), and HIV-1 transgenic (Tg26) mice [1]. While quantitative histopathological scores are not available for direct extraction here, the study's key finding is the consistent therapeutic benefit across mechanistically distinct models. Glucocorticoids, though effective, are limited by their immunosuppressive and metabolic side effects, which were not observed with BT503 in these models .

Proteinuric kidney disease Podocyte protection In vivo efficacy

Glucocorticoid-Independent Mechanism: A Key Differentiation from Standard Care

The mechanism of BT503 is explicitly glucocorticoid-independent [1]. This is a critical differentiation from glucocorticoids like prednisolone or dexamethasone. While glucocorticoids upregulate KLF15 as part of their broad anti-inflammatory effect, they also activate numerous other genes leading to side effects such as hyperglycemia, osteoporosis, and immunosuppression. BT503's selective mechanism—direct IKKβ inhibition leading to NF-κB suppression and KLF15 restoration—avoids this cross-talk, providing a targeted podocyte-protective effect without the systemic glucocorticoid toxicity burden .

Glucocorticoid-independent KLF15 Podocyte differentiation

Priority Research and Procurement Scenarios for BT503 (CAS 2320605-24-9)


Investigating Podocyte Biology and FSGS Pathomechanisms in Vitro

BT503 is the optimal choice for researchers studying podocyte stress responses and focal segmental glomerulosclerosis (FSGS) in cell culture. Its potent KLF15 agonism (EC50 = 7.1 nM) and IKKβ inhibition (IC50 = 163 nM) can be used to dissect the crosstalk between NF-κB signaling and podocyte differentiation markers without the confounding variables introduced by glucocorticoid-containing media [1]. This ensures a cleaner experimental system for mechanistic studies.

Preclinical Profiling in Multiple Proteinuric Kidney Disease Models

For laboratories running in vivo efficacy screens for novel renoprotective agents, BT503 provides a validated positive control. Its confirmed efficacy across three independent murine models (LPS, NTS, and HIV-1 transgenic) makes it a more robust benchmark than single-pathway inhibitors which may only show efficacy in a single model [1]. This reduces the risk of false negatives in proof-of-concept studies.

Developing Non-Steroidal Anti-Inflammatory Therapies for Kidney Disease

Drug discovery programs seeking to replace glucocorticoids in chronic kidney disease can use BT503 as a pharmacological tool. Its glucocorticoid-independent mechanism directly addresses the problem of steroid toxicity, offering a scaffold for developing next-generation, pathway-selective anti-inflammatory agents for the glomerulus [1]. The compound's dual activity can serve as a reference profile for medicinal chemistry SAR campaigns.

Target Validation for IKKβ-KLF15 Axis in Other Inflammatory Conditions

Given the fundamental role of NF-κB and KLF15 in inflammation and metabolism, BT503 is a valuable chemical probe for target validation beyond nephrology. It can be used to assess whether the combined IKKβ inhibition / KLF15 agonism profile has therapeutic potential in other inflammatory or metabolic disease models, leveraging its well-characterized in vitro potency and in vivo efficacy [1].

Quote Request

Request a Quote for N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.